N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-11-12(19(21)22)3-8-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHARZOAORHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(2-Methoxy-5-nitrophenyl)-3-(4-methylpiperidinyl)propanamide (): Substituents: Replaces the (4-methoxyphenyl)thio group with a 4-methylpiperidinyl moiety. Molecular weight (321.37 g/mol) is lower than the target compound’s hypothetical mass (~383 g/mol), affecting pharmacokinetics .
N-{2-[5-(Furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide ():
- Substituents : Features a furan-thiophene-ethyl chain instead of the nitro-substituted aryl group.
- Impact : The heterocyclic system may enhance π-π stacking interactions with biological targets. Higher molecular weight (355.5 g/mol) suggests increased steric hindrance .
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Substituents: Contains a thiadiazole ring and p-tolyl group.
3-((3,3,3-Trifluoropropyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide ():
- Substituents : Includes a trifluoropropylthio group and thiazole-pyridine system.
- Impact : The trifluoromethyl group enhances metabolic stability, while the pyridine-thiazole motif is linked to pesticidal activity .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties of Propanamide Derivatives
Key Observations:
- Lipophilicity : The (4-methoxyphenyl)thio group likely enhances lipophilicity over oxygen-linked analogs (e.g., ethers in ), improving cell membrane penetration .
- Synthetic Complexity : Yields for similar compounds range widely (10–89%), suggesting that the target compound’s synthesis may require optimized conditions to accommodate nitro and thioether functionalities .
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The amide bond between 3-((4-methoxyphenyl)thio)propanoic acid and 2-methoxy-5-nitroaniline is most commonly formed using carbodiimide coupling agents. In a protocol adapted from PMC4051092, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) activates the carboxylic acid in dichloromethane at 0°C, followed by reaction with the aniline derivative in the presence of triethylamine. This method achieves yields of 68–75% after purification by recrystallization from methanol. Key advantages include mild conditions and compatibility with acid-sensitive functional groups.
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Catalysts: EDC·HCl (1.2 equiv), triethylamine (2.0 equiv)
- Yield: 72% (average)
Alternative Method: Acid Chloride Aminolysis
For acid- and moisture-sensitive substrates, aminolysis of 3-((4-methoxyphenyl)thio)propanoyl chloride with 2-methoxy-5-nitroaniline offers an alternative pathway. The acid chloride is generated using thionyl chloride (2.5 equiv) in refluxing dichloromethane, followed by dropwise addition to the aniline in the presence of pyridine (1.5 equiv). This method yields 65–70% product but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent Selection for Amide Coupling
Polar aprotic solvents enhance carbodiimide activation efficiency. Comparative studies reveal:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 72 | 6 | 98 |
| Ethyl Acetate | 65 | 8 | 95 |
| Tetrahydrofuran | 70 | 7 | 97 |
Dichloromethane balances reactivity and solubility, minimizing byproduct formation.
Temperature Dependence in Thioether Synthesis
Elevated temperatures accelerate bromide displacement but risk oxidation:
| Temperature (°C) | Yield (%) | Sulfoxide Byproduct (%) |
|---|---|---|
| 25 | 85 | <1 |
| 40 | 88 | 3 |
| 60 | 82 | 12 |
Maintaining temperatures below 30°C is critical to suppress sulfoxide formation.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.8 Hz, 1H, Ar-NO2), 7.45 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, S-Ar), 6.89–6.85 (m, 2H, S-Ar), 6.72 (d, J = 8.8 Hz, 1H, Ar-OCH3), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.15 (t, J = 7.2 Hz, 2H, CH2-S), 2.65 (t, J = 7.2 Hz, 2H, CH2-CO).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2 asymmetric stretch).
Crystallographic Analysis (If Applicable)
While no X-ray data exists for the title compound, analogous structures (e.g., PMC8647747) confirm planarity of aromatic systems and anti-periplanar amide conformations. Dihedral angles between aryl rings typically range from 37–67°, influencing packing via N–H···O and C–H···O interactions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 72 | 98 | Moderate | High |
| Acid Chloride Aminolysis | 68 | 97 | Low | Moderate |
| Thioether-First Approach | 85 | 99 | High | High |
The thioether-first strategy combined with EDC-mediated coupling offers optimal balance between yield and scalability for industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling a nitro-substituted aniline derivative with a thioether-bearing propanamide intermediate. Key steps include nucleophilic substitution to introduce the methoxyphenylthio group and amidation to form the final product. Optimization requires precise control of temperature (60–80°C for amidation), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., DCC for carboxyl activation). Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, nitro, and thioether groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 391.1023 for C₁₈H₁₉N₂O₅S), while X-ray crystallography (if crystalline) resolves stereochemistry .
Q. What functional groups in this compound influence its reactivity and potential bioactivity?
- Methodological Answer : The nitro group (-NO₂) enhances electrophilicity, facilitating nucleophilic aromatic substitution. The methoxy groups (-OCH₃) donate electron density, stabilizing intermediates in synthesis. The thioether (-S-) and amide (-CONH-) groups enable hydrogen bonding and hydrophobic interactions, critical for binding biological targets like enzymes or receptors. These groups collectively influence redox reactivity (e.g., nitro reduction to amine) and pharmacological potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in purity (>95% required), assay conditions (pH, temperature), or cell lines. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and characterize impurities via HPLC. Cross-reference with structurally analogous compounds (e.g., nitrophenylthio derivatives) to identify structure-activity trends .
Q. What strategies are effective in optimizing the yield of intermediate steps during synthesis?
- Methodological Answer : Improve yields by:
- Stepwise monitoring : Use TLC or in-situ IR to terminate reactions at peak conversion.
- Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions.
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar (toluene) solvents for thioether formation to reduce side reactions.
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during amidation prevents decomposition .
Q. How to design experiments to study the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to predict binding modes with proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots.
- Cellular assays : Assess cytotoxicity (MTT assay) and cytokine modulation (ELISA) in macrophage models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
